methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate
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Overview
Description
Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the reaction of 1H-indazole-3-carboxylic acid with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(trifluoromethyl)-1H-benzimidazole-3-carboxylate
- Methyl 1-(trifluoromethyl)-1H-quinazoline-3-carboxylate
Uniqueness
Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate is unique due to its indazole core structure, which imparts distinct biological activities compared to other similar compounds. The presence of the trifluoromethyl group further enhances its chemical stability and biological efficacy, making it a valuable compound for various applications .
Properties
CAS No. |
2763760-38-7 |
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Molecular Formula |
C10H7F3N2O2 |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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